Molecular-Weight Advantage Over the Prototypical NAPE‑PLD Inhibitor LEI‑401
Target compound (MW 301.34 g·mol⁻¹) is approximately 120 Da lighter than the benchmark NAPE‑PLD inhibitor LEI‑401 (MW 421.54 g·mol⁻¹) [1]. This substantial molecular-weight difference positions the compound in a more favorable region of CNS drug-like space and aligns with the SAR-driven objective of reducing lipophilicity while maintaining potency observed in the pyrimidine‑4‑carboxamide series [2].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 301.34 g·mol⁻¹ |
| Comparator Or Baseline | LEI‑401: 421.54 g·mol⁻¹ |
| Quantified Difference | Δ = −120.20 g·mol⁻¹ (−28.5%) |
| Conditions | Calculated from molecular formula (C₁₆H₁₉N₃O₃ vs. C₂₄H₃₁N₅O₂) |
Why This Matters
Lower molecular weight is statistically associated with improved passive permeability and oral bioavailability, critical for CNS-targeted programs.
- [1] PubChem computed molecular weight for LEI‑401 (CID not specified). View Source
- [2] Mock, E. D. et al. J. Med. Chem. 2021, 64 (1), 481–515. View Source
